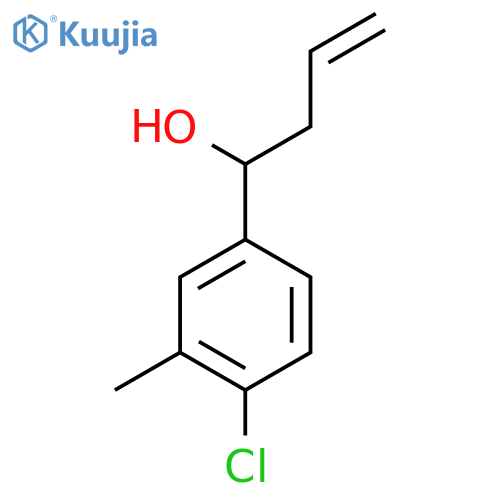Cas no 842123-74-4 (4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)

842123-74-4 structure
商品名:4-(4-Chloro-3-methylphenyl)-1-buten-4-ol
CAS番号:842123-74-4
MF:C11H13ClO
メガワット:196.673322439194
MDL:MFCD06201124
CID:4787365
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-Chloro-3-methylphenyl)-1-buten-4-ol
- 1-(4-chloro-3-methylphenyl)but-3-en-1-ol
-
- MDL: MFCD06201124
- インチ: 1S/C11H13ClO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11,13H,1,4H2,2H3
- InChIKey: RLWVFWNSWKIUQY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)C(CC=C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022228-5g |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol |
842123-74-4 | 96% | 5g |
£981.00 | 2022-03-01 | |
| abcr | AB167302-1 g |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol; 96% |
842123-74-4 | 1g |
€561.60 | 2023-05-08 | ||
| abcr | AB167302-1g |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol, 96%; . |
842123-74-4 | 96% | 1g |
€1621.70 | 2025-02-17 | |
| Fluorochem | 022228-1g |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol |
842123-74-4 | 96% | 1g |
£382.00 | 2022-03-01 | |
| abcr | AB167302-5 g |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol; 96% |
842123-74-4 | 5g |
€1373.40 | 2023-05-08 | ||
| Crysdot LLC | CD12026333-5g |
1-(4-Chloro-3-methylphenyl)but-3-en-1-ol |
842123-74-4 | 97% | 5g |
$1177 | 2024-07-24 | |
| abcr | AB167302-5g |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol; 96% |
842123-74-4 | 5g |
€1373.40 | 2023-09-16 | ||
| Crysdot LLC | CD12026333-1g |
1-(4-Chloro-3-methylphenyl)but-3-en-1-ol |
842123-74-4 | 97% | 1g |
$437 | 2024-07-24 |
4-(4-Chloro-3-methylphenyl)-1-buten-4-ol 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
842123-74-4 (4-(4-Chloro-3-methylphenyl)-1-buten-4-ol) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:842123-74-4)4-(4-Chloro-3-methylphenyl)-1-buten-4-ol

清らかである:99%
はかる:1g
価格 ($):397.0